(2-Bromo-5-chlorophenyl)hydrazine

Description

Introduction to (2-Bromo-5-chlorophenyl)hydrazine

Historical Context and Discovery Timeline

The synthesis of this compound emerged in the early 2010s alongside growing interest in halogenated aromatic compounds for pharmaceutical applications. Initial reports of its preparation appeared in patent literature, such as WO 2012065062 A1 (2012), which described its use in synthesizing tryptamine derivatives. By 2014, optimized synthetic routes were published in peer-reviewed journals like Tetrahedron Letters, highlighting its utility in regioselective substitution reactions. The compound’s development reflects broader trends in organohalogen chemistry, where bromine and chlorine substituents are leveraged to modulate electronic and steric properties in drug candidates.

Key Milestones:

Nomenclature and Structural Classification

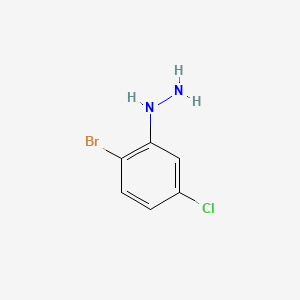

The systematic IUPAC name for this compound is This compound , reflecting the positions of the halogen substituents on the benzene ring. Its molecular formula (C₆H₆BrClN₂) and weight (221.48 g/mol) are consistent with arylhydrazines containing two halogen atoms.

Structural Features:

- Aromatic Core : A benzene ring with bromine (C-2) and chlorine (C-5) substituents.

- Functional Group : A hydrazine (-NH-NH₂) group attached to C-1 of the ring.

- Electronic Effects : The electron-withdrawing halogens deactivate the ring, directing electrophilic substitutions to specific positions.

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₆H₆BrClN₂ | |

| SMILES | C1=CC(=C(C=C1Cl)NN)Br | |

| InChIKey | IWCHTILHDIBDGF-UHFFFAOYSA-N |

Significance in Organobromine/Organochlorine Chemistry

This compound exemplifies the strategic use of halogens in synthetic chemistry. Bromine acts as a directing group in cross-coupling reactions, while chlorine enhances metabolic stability in drug candidates. Its dual halogenation enables:

- Regioselective Functionalization : The bromine atom facilitates Suzuki-Miyaura couplings, enabling carbon-carbon bond formation at C-2.

- Electrophilic Substitution Control : Chlorine at C-5 directs incoming electrophiles to the para position relative to the hydrazine group.

- Biological Activity Modulation : Halogens increase lipophilicity, improving membrane permeability in antiviral and anticancer agents.

Comparative Reactivity of Halogenated Arylhydrazines:

Properties

IUPAC Name |

(2-bromo-5-chlorophenyl)hydrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6BrClN2/c7-5-2-1-4(8)3-6(5)10-9/h1-3,10H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWCHTILHDIBDGF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)NN)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6BrClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.48 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

922552-53-2 | |

| Record name | (2-bromo-5-chlorophenyl)hydrazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Reaction Mechanism and General Procedure

The most widely documented synthesis of (2-bromo-5-chlorophenyl)hydrazine involves a two-step diazotization-reduction sequence starting from 2-bromo-5-chloroaniline. In the first stage, the aniline derivative is treated with sodium nitrite (NaNO₂) in hydrochloric acid (HCl) at 0–5°C to form the diazonium salt intermediate. This intermediate is subsequently reduced using stannous chloride (SnCl₂) in HCl, yielding the target hydrazine derivative.

Key Reaction Conditions

-

Stage 1 (Diazotization):

-

Temperature: 0°C

-

Reagents: 2-bromo-5-chloroaniline (50 mmol), concentrated HCl (70 mL), NaNO₂ (60 mmol)

-

Duration: 30 minutes

-

-

Stage 2 (Reduction):

-

Temperature: 5°C

-

Reagents: SnCl₂ (158 mmol) in HCl (80 mL)

-

Duration: 2 hours

-

The reaction achieves an 83% isolated yield after purification via freeze-drying.

Critical Parameters

-

Acid Concentration: HCl serves as both a solvent and proton source, with concentrations ≥12 M required to stabilize the diazonium intermediate.

-

Stoichiometry: A 1.2:1 molar ratio of NaNO₂ to aniline ensures complete diazotization, while SnCl₂ is used in threefold excess to drive reduction to completion.

Alternative Synthetic Routes

Hydrazine Hydrate Condensation

A less common method involves the condensation of 2-bromo-5-chlorobenzaldehyde with hydrazine hydrate (N₂H₄·H₂O) in ethanol under reflux. This one-pot reaction forms the hydrazine derivative via nucleophilic addition-elimination, though yields are typically lower (50–60%) compared to diazotization-reduction.

Optimization Challenges

-

Side Reactions: Competing imine formation and aldehyde dimerization reduce efficiency.

-

Purification: Column chromatography is often required to isolate the product, increasing process complexity.

Industrial-Scale Production Considerations

Process Intensification Strategies

Large-scale synthesis prioritizes:

Yield Comparison of Methods

| Method | Yield (%) | Purity (%) | Scalability |

|---|---|---|---|

| Diazotization-Reduction | 83 | >99 | High |

| Hydrazine Hydrate | 55 | 90–95 | Moderate |

Characterization and Quality Control

Analytical Techniques

Chemical Reactions Analysis

Types of Reactions

(2-Bromo-5-chlorophenyl)hydrazine can undergo various types of chemical reactions, including:

Substitution Reactions: The bromine or chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Oxidation and Reduction Reactions: The hydrazine group can be oxidized or reduced under appropriate conditions.

Coupling Reactions: The compound can participate in coupling reactions, such as the Suzuki-Miyaura coupling, to form more complex molecules.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.

Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted phenylhydrazines, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

(2-Bromo-5-chlorophenyl)hydrazine has several scientific research applications, including:

Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those with potential anticancer or antimicrobial properties.

Materials Science: The compound can be used in the development of new materials with specific electronic or optical properties.

Biological Research: It serves as a tool for studying the effects of halogenated phenylhydrazines on biological systems, including their interactions with enzymes and receptors.

Mechanism of Action

The mechanism of action of (2-Bromo-5-chlorophenyl)hydrazine involves its interaction with molecular targets such as enzymes or receptors. The hydrazine group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of their activity. The presence of bromine and chlorine atoms can enhance the compound’s binding affinity and specificity for certain targets.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The reactivity, synthetic utility, and biological activity of (2-bromo-5-chlorophenyl)hydrazine can be contextualized against related arylhydrazines. Key structural analogs and their distinguishing features are summarized below:

Table 1: Structural and Functional Comparison of this compound with Analogous Compounds

Structural and Electronic Effects

- Halogen Position and Reactivity : The 2-bromo-5-chloro substitution pattern creates a meta-directing electronic environment, favoring electrophilic substitution at the 4-position. In contrast, analogs like (2-bromo-6-fluorophenyl)hydrazine exhibit ortho/para-directing effects due to fluorine’s electronegativity, altering regioselectivity in coupling reactions .

- Steric Considerations: Bulky substituents (e.g., 2,4-dibromo) reduce reactivity in cyclization reactions compared to mono-halogenated derivatives .

Research Findings and Limitations

- Spectroscopic Differentiation : The ^1H NMR of this compound derivatives shows distinct hydrazine proton signals (δ 9.8–10.11 ppm), whereas dimethylated analogs lack these due to N-methylation .

- Thermal Stability : The hydrochloride salt form (CAS 922510-89-2) exhibits improved thermal stability compared to the free base, facilitating storage and handling .

- Limitations : Compared to fluorinated analogs, this compound’s higher molecular weight and halogen density may limit bioavailability in drug design .

Biological Activity

(2-Bromo-5-chlorophenyl)hydrazine is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C6H6BrClN2, with a molecular weight of approximately 206.47 g/mol. It appears as an off-white crystalline solid and is stable under normal environmental conditions, typically stored at room temperature. The presence of bromine and chlorine substituents on the phenyl ring significantly influences its chemical reactivity and biological activity.

Target Interactions

This compound primarily interacts with carbonyl compounds (aldehydes and ketones) to form hydrazones. This reaction is critical for its biological activity as it can lead to the synthesis of various derivatives that may exhibit therapeutic properties.

Enzyme Inhibition

Studies indicate that compounds with hydrazine functionalities can inhibit specific enzymes by forming covalent bonds with nucleophilic sites on proteins. This mechanism is essential for evaluating their potential therapeutic effects in drug development.

Antimicrobial Properties

Research has demonstrated that this compound exhibits moderate to excellent antimicrobial activity against a range of bacteria and fungi. For instance, transition metal complexes derived from this compound showed promising results in inhibiting microbial growth, highlighting its potential as an antimicrobial agent .

Antifungal Activity

In a comparative study involving various hydrazone derivatives, this compound was found to possess antifungal properties against strains such as Candida neoformans. The compound's structural characteristics contribute to its effectiveness, with certain derivatives demonstrating better selectivity and potency than conventional antifungal agents like fluconazole .

Table 1: Summary of Biological Activities

Case Study: Synthesis and Evaluation of Derivatives

A study focused on synthesizing derivatives of this compound revealed that modifications in the halogen substituents could enhance biological activity. For example, derivatives with different halogen placements exhibited varied enzyme inhibition profiles, suggesting that the positioning of bromine and chlorine atoms plays a crucial role in their biological efficacy .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for (2-Bromo-5-chlorophenyl)hydrazine, and how can purity be assessed?

- Synthesis : The compound is typically synthesized via diazotization of 2-bromo-5-chloroaniline followed by reduction with stannous chloride or sodium sulfite. Reaction conditions (pH, temperature) must be tightly controlled to minimize side products like aryl diazonium salts .

- Purity Assessment : Thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) is used to monitor reaction progress. Quantitative determination of hydrazine derivatives can employ UV-Vis spectroscopy with potassium permanganate as an oxidizing agent, leveraging absorption maxima at 526–546 nm .

Q. How do bromine and chlorine substituents influence the compound’s reactivity in nucleophilic substitution reactions?

- The electron-withdrawing effects of bromine (at position 2) and chlorine (at position 5) enhance the electrophilicity of the aromatic ring, favoring nucleophilic substitution at the para position relative to bromine. Steric hindrance from bromine may slow reactions compared to non-halogenated analogs. Reactivity can be further modulated using polar aprotic solvents (e.g., DMF) and catalysts like CuI .

Advanced Research Questions

Q. What experimental design challenges arise in coupling reactions involving this compound, and how can computational modeling address them?

- Challenges : Competing side reactions (e.g., oxidation to diazenes) and regioselectivity in cross-coupling (e.g., Suzuki-Miyaura) require precise stoichiometry and temperature control.

- Computational Solutions : Density functional theory (DFT) can predict transition-state energies and optimize catalyst selection (e.g., Pd vs. Ni). Studies on analogous hydrazines suggest [2.2.2]-bicyclic catalysts lower activation barriers in cycloreversion steps, improving yield .

Q. How can contradictions in reported biological activities (e.g., anticancer vs. cytotoxic effects) be resolved?

- Methodological Approach :

- Mechanistic Studies : Use molecular docking to identify potential enzyme targets (e.g., tyrosine kinases) and validate via enzyme inhibition assays .

- Dose-Response Analysis : Conduct in vitro cytotoxicity assays (MTT or apoptosis markers like caspase-3) across multiple cell lines to differentiate selective anticancer activity from general toxicity .

- Data Reconciliation : Variability may stem from differences in cell permeability (logP = 2.1 for the hydrochloride salt) or metabolic stability. Pharmacokinetic profiling (e.g., microsomal stability assays) is recommended .

Q. What advanced techniques characterize the thermal stability and degradation pathways of this compound?

- Thermal Analysis : Differential scanning calorimetry (DSC) reveals decomposition onset temperatures, while thermogravimetric analysis (TGA) identifies mass loss steps. For example, hydrazine derivatives often degrade exothermically above 150°C, releasing NH₃ and HCl .

- Degradation Products : Gas chromatography-mass spectrometry (GC-MS) can identify volatile byproducts, while X-ray crystallography resolves structural changes in the solid state .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.